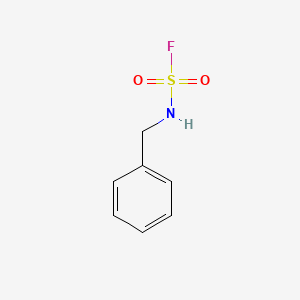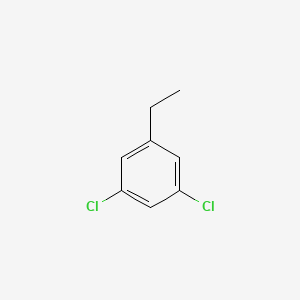
1,3-Dichloro-5-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-5-ethylbenzene is an organic compound with the molecular formula C8H8Cl2 It is a derivative of benzene, where two chlorine atoms are substituted at the 1 and 3 positions, and an ethyl group is substituted at the 5 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-5-ethylbenzene can be synthesized through several methods. One common method involves the chlorination of 5-ethylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dichloro-5-ethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other electrophiles.
Nucleophilic Substitution: The chlorine atoms can also be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include bromine, nitric acid, and sulfuric acid. The reactions are typically carried out under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Products include compounds where the chlorine atoms are replaced by nucleophiles such as hydroxyl or amino groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-5-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research studies may use this compound to investigate its effects on biological systems, including its potential as a bioactive molecule.
Medicine: It may be explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: This compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,3-dichloro-5-ethylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The chlorine atoms and ethyl group influence the compound’s reactivity and interaction with other molecules. The pathways involved include the formation of intermediates such as benzenonium ions in electrophilic aromatic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
1,3-Dichlorobenzene: Similar structure but lacks the ethyl group.
1,4-Dichloro-2-ethylbenzene: Similar structure with chlorine atoms at different positions.
1,2-Dichloro-4-ethylbenzene: Another isomer with different substitution pattern.
Uniqueness: 1,3-Dichloro-5-ethylbenzene is unique due to the specific positioning of the chlorine atoms and the ethyl group, which influences its chemical reactivity and potential applications. The presence of both electron-withdrawing chlorine atoms and the electron-donating ethyl group creates a distinct electronic environment, affecting its behavior in chemical reactions.
Eigenschaften
CAS-Nummer |
56041-58-8 |
|---|---|
Molekularformel |
C8H8Cl2 |
Molekulargewicht |
175.05 g/mol |
IUPAC-Name |
1,3-dichloro-5-ethylbenzene |
InChI |
InChI=1S/C8H8Cl2/c1-2-6-3-7(9)5-8(10)4-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
DPCQFBWPRXQASW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


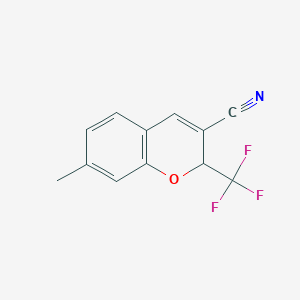
![1-(1-Methyl-1H-pyrazol-4-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B13225296.png)
![2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13225302.png)

![1-[(3,5-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13225338.png)
amine](/img/structure/B13225347.png)
![Tricyclo[5.2.1.0,2,6]decane-8-sulfonamide](/img/structure/B13225355.png)
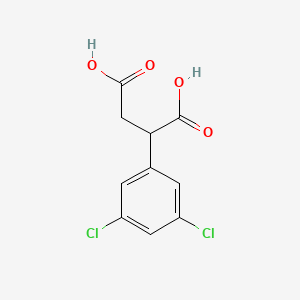
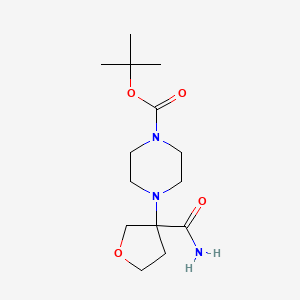
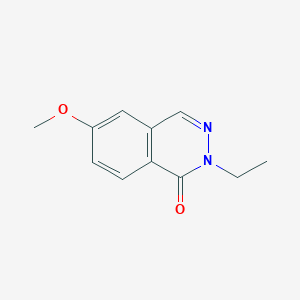
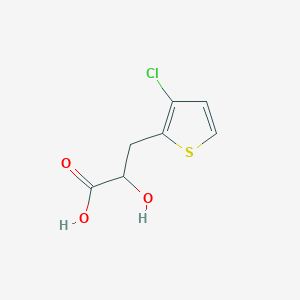
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-(2-methylpropyl)-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13225371.png)

